4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
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Description
4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C19H21F3N4O3S and its molecular weight is 442.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidine derivatives are known to inhibitcyclin-dependent kinase (CDK) and mammalian target of rapamycin (mTOR) . These proteins play crucial roles in cell cycle regulation and protein synthesis, respectively.
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. Inhibition of CDK can disrupt the cell cycle, potentially halting the proliferation of cancer cells . Inhibition of mTOR can affect protein synthesis, impacting cell growth and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits CDK and mTOR as suggested, it could potentially halt cell proliferation and affect protein synthesis, respectively .
Properties
IUPAC Name |
4-[8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)16-5-1-3-14(11-16)13-30(27,28)26-6-2-4-15-12-23-18(24-17(15)26)25-7-9-29-10-8-25/h1,3,5,11-12H,2,4,6-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCCHNIHBOWYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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